氢化可的松 21-丙酸酯

描述

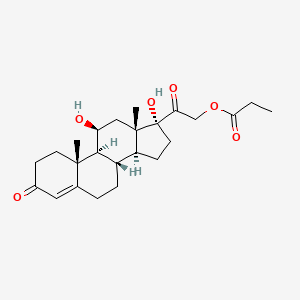

Hydrocortisone 21-propionate , also known as Cortisol 21-Propionate , is a synthetic glucocorticoid. It is derived from the natural hormone cortisol and is used as a medication for various conditions. Hydrocortisone exhibits potent anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of adrenocortical insufficiency, adrenogenital syndrome, high blood calcium, thyroiditis, rheumatoid arthritis, dermatitis, asthma, and chronic obstructive pulmonary disease (COPD) .

Synthesis Analysis

The synthesis of hydrocortisone 21-propionate involves chemical modifications of cortisol (hydrocortisone). Specific synthetic steps include esterification at the 21-position with propionic acid. The resulting compound, hydrocortisone 21-propionate, retains the glucocorticoid activity of cortisol while enhancing its pharmacokinetic properties .

Molecular Structure Analysis

The molecular formula of hydrocortisone 21-propionate is C24H34O6 , with a molecular weight of 418.52 g/mol . Its IUPAC name is (11β)-11,17-Dihydroxy-21-(1-oxopropoxy)pregn-4-ene-3,20-dione . The 3D structure of hydrocortisone 21-propionate is characterized by a cyclopentanoperhydrophenanthrene backbone with hydroxyl and ketone functional groups .

Chemical Reactions Analysis

Hydrocortisone 21-propionate undergoes various chemical reactions, including hydrolysis, oxidation, and ester cleavage. These reactions can impact its stability, bioavailability, and pharmacological activity. Additionally, it can form complexes with metal ions, affecting its behavior in biological systems .

Physical And Chemical Properties Analysis

科学研究应用

人角质形成细胞水解

氢化可的松 17-丁酸酯 21-丙酸酯 (HBP) 经过人角质形成细胞水解,这对于理解其在涂抹于皮肤时的代谢过程至关重要。北野 (1986) 发现,当 HBP 涂抹于皮肤时,它在 21 位水解,使其能够到达真皮并进入全身循环。这项研究有助于理解局部抗炎作用以及减少 HBP 等局部糖皮质激素的全身效应 (Kitano, 1986)。

药理数据和临床疗效

氢化可的松丁酸酯 (HBP) 以其强大的局部抗炎活性而闻名,全身作用较弱。它用于治疗各种皮肤病,包括特应性皮炎和寻常型银屑病。Fölster-Holst、Abeck 和 Torrelo (2016) 指出,即使在幼儿中,HBP 也具有良好的疗效和安全性,使其成为皮肤病学治疗中的宝贵选择 (Fölster-Holst et al., 2016)。

与糖皮质激素受体的结合

Muramatsu 等人 (1985) 对 HBP 在大鼠肝脏中与糖皮质激素受体的结合特性进行的研究表明,HBP 以不同的亲和力与不同的位点结合。这项研究增强了对 HBP 酯化如何增加其对合成糖皮质激素结合位点的亲和力的理解,这对于其抗炎作用至关重要 (Muramatsu et al., 1985)。

大鼠肝脏受体的亲和力

Muramatsu 等人 (1986) 研究了 HBP 对大鼠肝脏中糖皮质激素受体的亲和力。他们发现丁酸酯和丙酸酯对氢化可的松的酯化增加了其对糖皮质激素受体的亲和力。这项研究对于理解 HBP 的药效学及其因结构修饰而增强的效力至关重要 (Muramatsu et al., 1986)。

局部应用和皮肤渗透

Michniak 等人 (1994) 对氢化可的松-21-乙酸酯的皮肤渗透和保留的研究提供了对 HBP 局部应用有效性的见解。这项研究强调了选择赋形剂对于确定 HBP 等局部应用的皮质类固醇的递送和疗效的重要性 (Michniak et al., 1994)。

优化儿童氢化可的松给药

Schröder 等人 (2021) 进行了一项研究,以优化 21-羟化酶缺乏症儿童中最高氢化可的松剂量的给药时间。这项研究对于理解患有肾上腺疾病的儿科患者中氢化可的松剂量的管理非常重要 (Schröder et al., 2021)。

对视觉和听觉器官的影响

大岛等人 (1981) 研究了 HBP 对大鼠和狗的视觉和听觉器官的影响。他们的研究结果表明,与其他一些皮质类固醇不同,HBP 不会显着影响视觉和听觉系统,这对于评估其安全性至关重要 (Ohshima et al., 1981)。

作用机制

Hydrocortisone acts as an anti-inflammatory and immunosuppressive agent by binding to glucocorticoid receptors (GRs) in target cells. This binding modulates gene expression, leading to reduced production of pro-inflammatory cytokines and inhibition of immune responses. Hydrocortisone also regulates carbohydrate metabolism and maintains blood pressure through mineralocorticoid receptor (MR) activation .

属性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-18,21,26,29H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRECAIZOMKKXOZ-RPPPWEFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872918 | |

| Record name | Hydrocortisone 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocortisone 21-propionate | |

CAS RN |

6677-98-1 | |

| Record name | Cortisol, 21-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

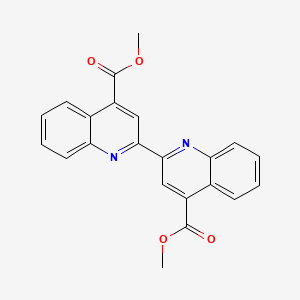

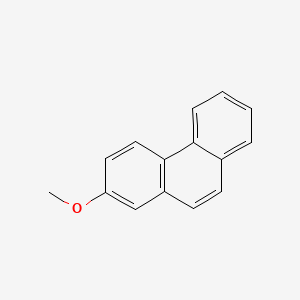

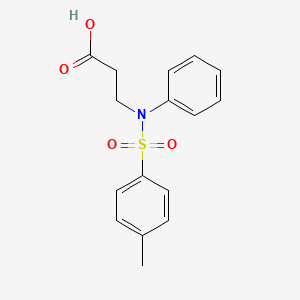

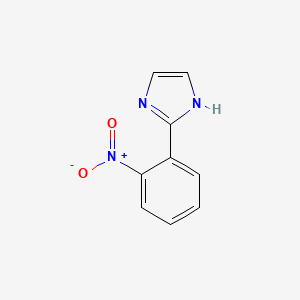

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Alanine, 3-[(alpha,alpha-diphenylpiperonyl)thio]-, L-](/img/structure/B1615452.png)

![2,8-Diazaspiro[5.5]undecane-1,7-dione](/img/structure/B1615459.png)